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Abstract

Ditazole is a non-steroidal anti-inflammatory drug (NSAID) with notable antiplatelet activity.[1]
[2][3][4] This technical guide provides a comprehensive overview of Ditazole, focusing on its
chemical structure, physicochemical properties, synthesis, and its mechanism of action as a
platelet aggregation inhibitor. Detailed experimental protocols for its synthesis and for the
evaluation of its biological activity are provided, alongside a visualization of its role in the
arachidonic acid signaling pathway. This document is intended to serve as a valuable resource
for researchers and professionals involved in the fields of medicinal chemistry, pharmacology,
and drug development.

Chemical Structure and Identifiers

Ditazole, with the IUPAC name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-
hydroxyethyl)amino]ethanol, is a derivative of 1,3-oxazole.[1] Its chemical structure is
characterized by a central oxazole ring substituted with two phenyl groups and a
diethanolamine moiety.
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Figure 1: 2D Chemical Structure of Ditazole.

Identifier Value
2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-
IUPAC Name I pheny Y-
hydroxyethyl)amino]ethanol[1]
CAS Number 18471-20-0[1]

Molecular Formula

C19H20N203][1]

Molecular Weight 324.37 g/mol [5]
C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)
SMILES
C3=CC=CC=C3[1]
InChl=1S/C19H20N203/c22-13-11-21(12-14-
InChl 23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-
2-6-10-16/h1-10,22-23H,11-14H2[1]
InChiKey UUCMDZWCRNZCOY-UHFFFAOYSA-N[1]
Synonyms Ageroplas, S-222, Ditazol[1]

Physicochemical Properties
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The physicochemical properties of Ditazole are crucial for its formulation and pharmacological
behavior. A summary of its known properties is presented below.

Property Value
Melting Point 96-98 °C
Physical Description White to off-white solid

Data not widely available. As a moderately polar

molecule, it is expected to be soluble in organic

Solubility ]
solvents like ethanol, DMSO, and DMF. Its
solubility in aqueous solutions is likely to be low.
Experimental data not readily available. The
pKa presence of the tertiary amine suggests it will

have a basic pKa.

Synthesis of Ditazole

Ditazole is synthesized via a nucleophilic substitution reaction between 2-chloro-4,5-
diphenyloxazole and diethanolamine.

Experimental Protocol: Synthesis of Ditazole

This protocol is based on the established synthesis of Ditazole.

Materials:

2-chloro-4,5-diphenyloxazole

Diethanolamine

Absolute Ethanol

Ethyl ether

Petroleum ether
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Round-bottom flask with reflux condenser

Heating mantle

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 5.1 g of 2-chloro-4,5-diphenyloxazole and
6.3 g of diethanolamine in 50 mL of absolute ethanol.

o Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

o Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure
using a rotary evaporator at approximately 1 mm Hg.

» Precipitation: To the resulting oily residue, add 100 mL of 50% ethanol at 60 °C.
o Crystallization: Cool the hydro-alcoholic solution to induce crystallization of the product.

« |solation and Purification: Collect the resulting solid by filtration. Recrystallize the crude
product from a mixture of ethyl ether and petroleum ether to yield pure 2-bis(3-
hydroxyethyl)amino-4,5-diphenyl-oxazole (Ditazole).

e Drying: Dry the purified product under vacuum. The expected yield is approximately 4.5 g
(69.5%).

Pharmacological Properties and Mechanism of
Action

Ditazole's primary pharmacological effect is the inhibition of platelet aggregation.[6] It is
classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic and
antipyretic properties similar to phenylbutazone.[4]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b095747?utm_src=pdf-body
https://www.benchchem.com/product/b095747?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16812/
https://en.wikipedia.org/wiki/Ditazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action: Inhibition of Prostaglandin
Synthesis

Ditazole exerts its antiplatelet effect by inhibiting the synthesis of prostaglandins, key signaling
molecules in the platelet activation cascade.[7] Specifically, it interferes with the arachidonic
acid pathway.

When platelets are activated, for instance by collagen, phospholipase enzymes release
arachidonic acid from the platelet membrane. The enzyme cyclooxygenase (COX) then
converts arachidonic acid into prostaglandin H2 (PGH2).[8] PGH2 is a precursor to several
bioactive prostanoids, including thromboxane A2 (TXA2), a potent inducer of platelet

aggregation and vasoconstriction.[9][10]

Ditazole inhibits the formation of prostaglandins, thereby reducing the downstream synthesis of
TXAZ2.[7] This leads to a decrease in collagen-induced platelet aggregation.[7] It is important to
note that Ditazole does not significantly affect primary ADP-induced aggregation, indicating its
specific action on the prostaglandin-mediated pathway.[6]
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Caption: Signaling pathway of Ditazole's antiplatelet action.

Experimental Evaluation of Antiplatelet Activity

The inhibitory effect of Ditazole on platelet aggregation can be quantified using in vitro assays,
with light transmission aggregometry being a standard method.
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Experimental Protocol: In Vitro Platelet Aggregation
Assay

This protocol describes a general procedure for assessing the effect of Ditazole on collagen-
induced platelet aggregation using light transmission aggregometry.

Materials:

Ditazole

o Collagen (platelet agonist)

e Human whole blood (anticoagulated with sodium citrate)
o Phosphate-buffered saline (PBS)

 Light transmission aggregometer

e Centrifuge

» Pipettes and cuvettes

Procedure:

o Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

[¢]

Collect human whole blood into tubes containing sodium citrate.

o

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room
temperature to obtain PRP.

o

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain
PPP.

o

Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.

o Aggregometer Setup:
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o Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

o Assay Procedure:

[e]

Pre-warm PRP aliquots to 37°C.

o

Add a specific volume of Ditazole solution (at various concentrations) or vehicle control
(e.g., DMSO diluted in PBS) to the PRP and incubate for a specified time (e.g., 5 minutes)
at 37°C with stirring.

[e]

Initiate platelet aggregation by adding a sub-maximal concentration of collagen.

o

Record the change in light transmission for a set period (e.g., 10 minutes).
o Data Analysis:
o Determine the maximum percentage of aggregation for each sample.

o Calculate the percentage of inhibition for each Ditazole concentration relative to the
vehicle control.

o Plot the percentage of inhibition against the Ditazole concentration to determine the I1Cso
value.
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Caption: Workflow for in vitro platelet aggregation assay.
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Conclusion

Ditazole is a well-characterized oxazole derivative with significant antiplatelet properties
stemming from its inhibition of the cyclooxygenase pathway and subsequent reduction of
thromboxane A2 synthesis. This guide provides a detailed summary of its chemical and
physical properties, a reproducible synthesis protocol, and a standard method for evaluating its
biological activity. The information presented herein should serve as a valuable technical
resource for researchers in medicinal chemistry and pharmacology who are interested in the
study and development of antiplatelet agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Ditazole: Chemical
Structure, Properties, and Pharmacological Activity]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b095747#ditazole-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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